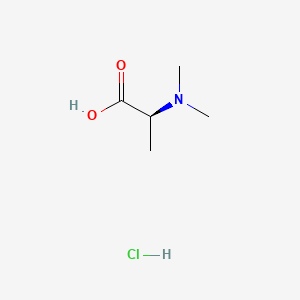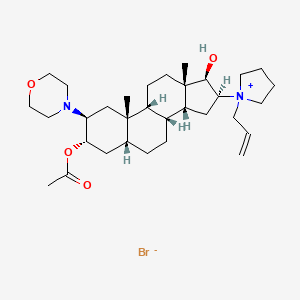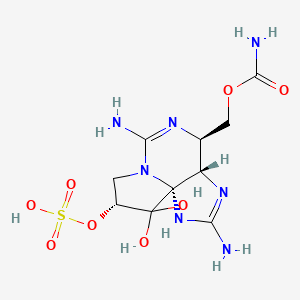
2-Dimethylamino-propionic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Dimethylamino-propionic acid hydrochloride is a chemical compound with the molecular formula C5H12ClNO2. It is also known as 3-(Dimethylamino)propanoic acid hydrochloride. This compound is a white to off-white crystalline solid that is soluble in water and other polar solvents. It is commonly used in organic synthesis and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-Dimethylamino-propionic acid hydrochloride typically involves the reaction of 2-Dimethylamino-propionic acid with hydrochloric acid. The process can be summarized as follows:
- Dissolve 2-Dimethylamino-propionic acid in an acidic solvent, such as hydrochloric acid.
- The crystalline product of this compound is obtained by solvent evaporation or cooling crystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Dimethylamino-propionic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert it into primary or secondary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the dimethylamino group is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary or secondary amines.
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
2-Dimethylamino-propionic acid hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of 2-Dimethylamino-propionic acid hydrochloride involves its interaction with molecular targets and pathways in biological systems. It can act as a precursor for the synthesis of neurotransmitters and other biologically active molecules. The compound’s effects are mediated through its ability to undergo various chemical transformations, leading to the formation of active metabolites .
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethylglycine hydrochloride
- 3-Dimethylaminopropionic acid
- 4-(Dimethylamino)butyric acid hydrochloride
- 2-Chloro-N,N-dimethylethylamine hydrochloride
Uniqueness
2-Dimethylamino-propionic acid hydrochloride is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and serve as a versatile building block in organic synthesis. Its solubility in water and polar solvents also makes it suitable for various applications in research and industry .
Properties
IUPAC Name |
2-(dimethylamino)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.ClH/c1-4(5(7)8)6(2)3;/h4H,1-3H3,(H,7,8);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBAXRWHVFQQQEC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N(C)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-[(3S,5R,8R,9R,10S,13S,14R,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B1146336.png)
![(4S,5R)-2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-4-(4-phenylmethoxyphenyl)-1,3-oxazolidine-5-carboxylic acid](/img/structure/B1146337.png)


![5H-Oxireno[c]benzofuran, hexahydro-, [1aS-(1a-alpha-,3a-alpha-,7aS*)]- (9CI)](/img/new.no-structure.jpg)






![N-Acetyl-S-[2-amino-1-(hydroxymethyl)-2-oxoethyl]-L-cysteine-1,1-dimethylethyl Ester](/img/structure/B1146351.png)
